Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate

Description

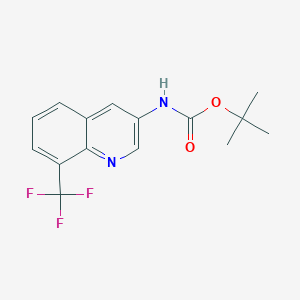

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is a quinoline-derived carbamate compound characterized by a trifluoromethyl (-CF₃) group at the 8-position and a tert-butyl carbamate (-NHCO₂tBu) moiety at the 3-position of the quinoline ring. This structural framework imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery, particularly for coupling reactions or as a protected amine precursor. Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions under inert conditions, as exemplified in recent literature .

Properties

IUPAC Name |

tert-butyl N-[8-(trifluoromethyl)quinolin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2/c1-14(2,3)22-13(21)20-10-7-9-5-4-6-11(15(16,17)18)12(9)19-8-10/h4-8H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAIGTZVTGJVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C2C(=C1)C=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138951 | |

| Record name | Carbamic acid, N-[8-(trifluoromethyl)-3-quinolinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447607-03-5 | |

| Record name | Carbamic acid, N-[8-(trifluoromethyl)-3-quinolinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[8-(trifluoromethyl)-3-quinolinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate typically involves the reaction of 8-(trifluoromethyl)quinoline-3-carboxylic acid with tert-butyl carbamate in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve

Biological Activity

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate (CAS No. 1447607-03-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a quinoline moiety substituted with a trifluoromethyl group and a tert-butyl carbamate. This structural configuration is significant as it influences the compound's biological interactions and pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing quinoline structures often exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of quinoline, including this compound, showed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro using several cancer cell lines. The compound was found to induce apoptosis in human melanoma cells, as evidenced by increased caspase activity and DNA fragmentation .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It has been shown to bind to various enzymes and receptors, modulating their activity. For instance, the presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane permeability and increased interaction with intracellular targets .

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli and Klebsiella pneumoniae .

- Cancer Cell Line Evaluation : In a comparative study involving multiple cancer cell lines, this compound showed a dose-dependent reduction in cell viability. This study highlighted its potential as a lead compound for further development in cancer therapeutics .

Scientific Research Applications

Therapeutic Applications

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate has been investigated for several therapeutic applications:

1. Anticancer Properties

- The compound has shown promise in inhibiting various kinases involved in cancer pathways. Research indicates that it may act through multiple mechanisms to exert anticancer effects, making it a candidate for further development as an anticancer agent.

2. Toll-Like Receptor (TLR) Modulation

- Studies have revealed that this compound acts as an antagonist for Toll-like receptors 7 and 8 (TLR7/8), which play crucial roles in immune response regulation. This modulation can have implications for treating autoimmune diseases and enhancing immune responses against tumors .

3. Drug Discovery

- As a lead compound, this compound is being explored in drug discovery efforts targeting various diseases, including inflammation-related conditions and cancers. Its interactions with biological targets suggest potential for developing novel therapeutics .

Case Studies

Recent studies have documented the efficacy of this compound in various experimental settings:

- In Vitro Studies :

- Research demonstrated that the compound effectively inhibits specific kinases associated with cancer cell proliferation, suggesting its potential as a targeted therapy.

- In Vivo Models :

Comparison with Similar Compounds

Key Compounds for Comparison :

Tert-butyl N-[(3R,5S)-5-methyl-1-[8-(trifluoromethyl)quinolin-5-yl]piperidin-3-yl]carbamate Substituents: CF₃ at 8-position, carbamate at 5-position via piperidine linkage. Molecular Weight (MS): m/z = 410.2 [M+H]⁺ .

Tert-butyl N-[(3R,4R)-4-methyl-1-[8-(trifluoromethyl)quinolin-5-yl]pyrrolidin-3-yl]carbamate Substituents: CF₃ at 8-position, carbamate at 5-position via pyrrolidine linkage. Yield: 85% under Pd-catalyzed coupling .

N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydrofuran-3-yl)amino)benzamide Substituents: Benzamide core with dihydroisoquinoline and tetrahydrofuran moieties. Molecular Weight (LCMS): m/z = 326.2 [M+1]⁺ .

Substituent Impact Analysis :

Comparative Reaction Data :

| Compound | Catalyst/Reagent | Temperature/Time | Yield |

|---|---|---|---|

| Piperidine analogue | Pd₂(dba)₃, DavePhos | 130°C, 3h | 77% |

| Pyrrolidine analogue | Pd₂(dba)₃, DavePhos | 130°C, 3h | 85% |

| Deprotected intermediate | TFA | 25°C, 16h | ~90% |

- Key Insight : Palladium-catalyzed couplings for 5-position analogues achieve high yields, suggesting that analogous conditions could be viable for synthesizing the 3-position target compound.

Physicochemical and Functional Differences

- Electron-Withdrawing Effects: The 8-CF₃ group in all compounds enhances electrophilicity at the quinoline ring, favoring nucleophilic substitutions.

- Carbamate Stability : Tert-butyl carbamates are prone to acidic deprotection (e.g., TFA), whereas aryl carbamates (e.g., benzyl) require harsher conditions.

- Solubility : The pyrrolidine/piperidine linkers in analogues may improve aqueous solubility compared to the direct carbamate attachment in the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate in academic settings?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving tert-butyl carbamate intermediates. A common approach involves coupling trifluoromethyl-substituted quinoline derivatives with tert-butyl carbamate groups under mild basic conditions (e.g., using triethylamine or pyridine as catalysts in solvents like 1,4-dioxane or THF). For example, analogous protocols describe stepwise reactions where bromoacetic acid tert-butyl ester is used to introduce the carbamate group, followed by purification via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Characterization requires a combination of analytical techniques:

- Liquid Chromatography-Mass Spectrometry (LCMS) to confirm molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .

- High-Performance Liquid Chromatography (HPLC) for purity assessment, with retention times optimized using reverse-phase columns (e.g., C18) and acetonitrile/water gradients .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify the trifluoromethyl group and carbamate linkage .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is stable under recommended storage conditions (room temperature, inert atmosphere). However, degradation may occur in the presence of strong acids/bases or oxidizing agents. Store in airtight, light-resistant containers with desiccants to prevent hydrolysis of the carbamate group. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict long-term storage behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Testing alternatives to triethylamine, such as DMAP or DBU, to enhance coupling efficiency .

- Solvent Effects : Evaluating polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of intermediates.

- Temperature Control : Gradual heating (e.g., 60–90°C) to minimize side reactions while ensuring complete conversion .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in NMR or MS data can arise from residual solvents, isotopic patterns (e.g., chlorine or fluorine splitting), or rotamers. Mitigation strategies include:

- Differential Solvent Analysis : Re-running NMR in deuterated DMSO or CDCl₃ to resolve overlapping peaks.

- High-Resolution Mass Spectrometry (HRMS) to distinguish between isobaric species .

- Dynamic NMR Studies to assess conformational flexibility of the carbamate group .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the quinoline C-8 position, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance may require tailored ligands (e.g., XPhos) and elevated temperatures (80–100°C) for efficient catalysis. Computational modeling (DFT) can predict reactive sites and guide ligand selection .

Q. What methodological considerations are essential for evaluating the compound’s in vitro biological activity?

- Methodological Answer : For cell-based assays:

- Solubility Optimization : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity.

- Metabolic Stability Testing : Incubate with liver microsomes to assess carbamate hydrolysis rates.

- Target Engagement Studies : Employ fluorescence polarization or SPR to quantify binding affinity to quinoline-dependent enzymes (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.